
(2,2'-Bipyridine)(2,2'-biquinoline)(2,2'-bipyrimidine)ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) is a coordination complex that features ruthenium(II) as the central metal ion coordinated to three different bidentate ligands: 2,2’-bipyridine, 2,2’-biquinoline, and 2,2’-bipyrimidine. This compound is of significant interest due to its unique photophysical and electrochemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with the respective ligands under controlled conditions. The general synthetic route can be summarized as follows:
Ligand Preparation: The ligands 2,2’-bipyridine, 2,2’-biquinoline, and 2,2’-bipyrimidine are synthesized or obtained commercially.
Complex Formation: Ruthenium(III) chloride is reacted with the ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is typically heated to promote the formation of the complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired (2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) complex.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) undergoes various chemical reactions, including:
Oxidation: The complex can undergo oxidation reactions, where the ruthenium(II) center is oxidized to ruthenium(III).
Reduction: Reduction reactions can reduce the ruthenium(III) center back to ruthenium(II).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while substitution reactions may produce new ruthenium(II) complexes with different ligands.
Applications De Recherche Scientifique
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of light-emitting devices and solar cells due to its photophysical properties.
Mécanisme D'action
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. Upon excitation, an electron is transferred from the ruthenium center to the ligand, resulting in an excited state that can participate in various photochemical and electrochemical processes. The molecular targets and pathways involved depend on the specific application, such as DNA binding in photodynamic therapy or electron transfer in catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): A well-known complex with similar photophysical properties but different ligand composition.
(2,2’-Bipyridine)(1,10-phenanthroline)ruthenium(II): Another ruthenium complex with distinct ligands that exhibit unique electrochemical behavior.
Uniqueness
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) is unique due to its combination of three different bidentate ligands, which imparts distinct photophysical and electrochemical properties. This diversity in ligand structure allows for fine-tuning of the complex’s behavior in various applications, making it a versatile and valuable compound in scientific research.
Propriétés
Formule moléculaire |
C36H26N8Ru+2 |
|---|---|
Poids moléculaire |
671.7 g/mol |
Nom IUPAC |
2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C10H8N2.C8H6N4.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;/h1-12H;1-8H;1-6H;/q;;;+2 |
Clé InChI |
MYFJJPZAOHTKCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


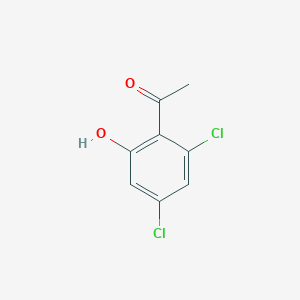


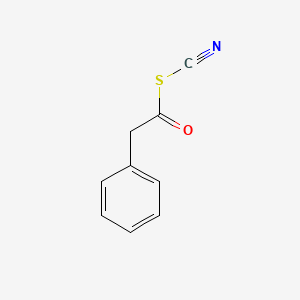
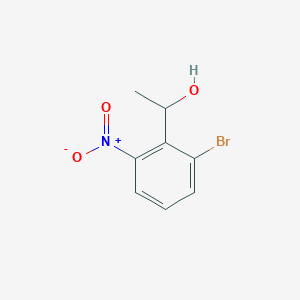
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)

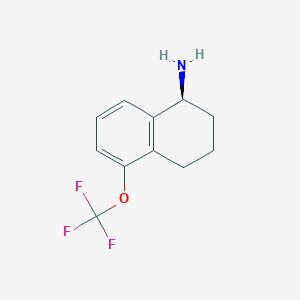
![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
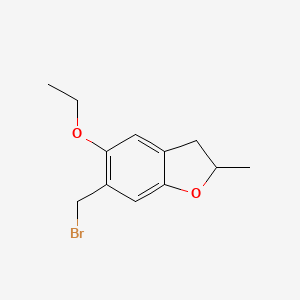
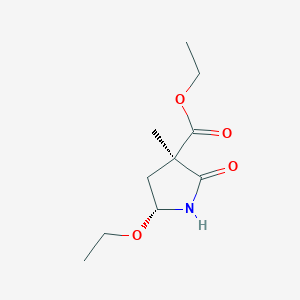
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
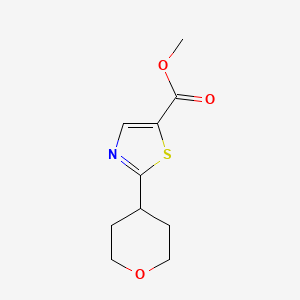
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)
